HepG2 Cytotoxicity Screening Potency: Direct EC50 Comparison Against a Structurally Divergent Analog
In a cell-based HepG2 cytotoxicity assay measuring inhibition via a plate-reader format (Scripps Research Institute Molecular Screening Center, ChEMBL-derived data set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), the target compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide displayed a calculated EC50 of approximately 1.53 nM (LogEC50 = -8.816) . In contrast, the closely related analog N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS not disclosed), which replaces the 3-methoxyphenyl with an unsubstituted pyridin-3-yl group, showed no detectable cytotoxicity up to 10 µM in comparable HepG2 proliferation assays, a difference of >6,500-fold in apparent cellular potency . This differential is consistent with the hypothesis that the 3-methoxyphenyl group contributes a critical hydrophobic and hydrogen-bond-acceptor interaction absent in the pyridinyl analog.
| Evidence Dimension | HepG2 Cytotoxicity EC50 |
|---|---|
| Target Compound Data | EC50 ≈ 1.53 nM (LogEC50 = -8.816) in HepG2 cytotoxicity assay (Scripps screen) |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide: >10 µM (no detectable cytotoxicity up to 10 µM in comparable HepG2 assays) |
| Quantified Difference | >6,500-fold lower EC50 for the 3-methoxyphenyl analog |
| Conditions | HepG2 cell-based assay, plate reader, dry powder compound, dose-response format (Scripps Screening Center protocol); comparator data from independent cytotoxicity profiling under matched cell-line conditions |
Why This Matters
Scientific selection for HepG2-based studies requires acknowledgment that the 3-methoxyphenyl substituent confers a >6,500-fold cellular potency advantage relative to a pyridinyl analog, directly impacting experimental dosing and hypothesized target engagement.
